molecular formula C25H20ClFN2S B2967306 5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol CAS No. 478032-55-2

5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol

Cat. No.: B2967306
CAS No.: 478032-55-2
M. Wt: 434.96
InChI Key: CKKJAFHLAOPGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol is a useful research compound. Its molecular formula is C25H20ClFN2S and its molecular weight is 434.96. The purity is usually 95%.
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Biological Activity

5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol, a compound with a complex molecular structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C33H25ClF4N2S
  • Molecular Weight : 593.08 g/mol
  • CAS Number : [61530238]

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Protein Interactions : The compound has been studied for its potential to inhibit interactions between anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are critical in cancer cell survival. Structure-based design strategies have shown that similar compounds can bind effectively to these proteins, leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The presence of the pyrimidine and thiol groups is believed to enhance its interaction with microbial enzymes, disrupting their function .
  • Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Case Studies

  • Inhibition Studies : A study published in the Journal of Medicinal Chemistry reported that similar compounds demonstrated significant inhibition against Bcl-2 with Ki values in the low micromolar range. This suggests that our compound may exhibit comparable binding affinities, making it a candidate for further development as a cancer therapeutic .
  • Antimicrobial Efficacy : Research highlighted in MDPI indicated that certain derivatives showed promising results against oral infectious diseases, suggesting a potential application in treating infections caused by resistant strains .
  • Cytotoxicity Assessment : A comparative analysis revealed that compounds with similar structural motifs exhibited varying degrees of cytotoxicity across different cancer cell lines, with some showing selectivity towards specific types of tumors. This selectivity is crucial for minimizing side effects during treatment .

Data Tables

Biological ActivityMechanismReference
Inhibition of Bcl-2Binding affinity leading to apoptosis
AntimicrobialDisruption of microbial enzyme function
CytotoxicityInduction of ROS and apoptosis

Properties

IUPAC Name

5-(4-chlorophenyl)-6-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrimidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2S/c1-2-3-16-4-13-21(23(27)14-16)17-5-7-19(8-6-17)24-22(15-28-25(30)29-24)18-9-11-20(26)12-10-18/h4-15H,2-3H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKJAFHLAOPGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NC(=S)N3)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.